molecular formula C10H14ClNO B6172505 2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol CAS No. 2613381-65-8

2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B6172505
CAS No.: 2613381-65-8
M. Wt: 199.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-amino-2-chlorophenol with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2613381-65-8

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.